4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features both imidazole and quinazoline moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the azetidine ring, and finally the construction of the quinazoline framework. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The quinazoline moiety can be reduced to form different derivatives.
Substitution: Both the imidazole and quinazoline rings can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the quinazoline moiety can yield tetrahydroquinazoline derivatives .
Scientific Research Applications
4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The quinazoline framework can also bind to various proteins, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-imidazo[4,5-c]quinoline: Shares the imidazole and quinazoline moieties but differs in the substitution pattern.
4,5-diphenyl-1H-imidazole: Contains the imidazole ring but lacks the quinazoline framework.
1,2,3-triazole derivatives: Similar in having a heterocyclic structure but with different chemical properties
Uniqueness
4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of imidazole and quinazoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H21N5 |
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Molecular Weight |
283.37 g/mol |
IUPAC Name |
4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C16H21N5/c1-12-17-6-7-20(12)8-13-9-21(10-13)16-14-4-2-3-5-15(14)18-11-19-16/h6-7,11,13H,2-5,8-10H2,1H3 |
InChI Key |
DFLGIZZZYUHYIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=NC4=C3CCCC4 |
Origin of Product |
United States |
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